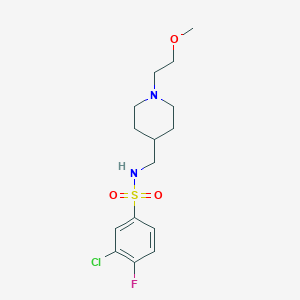

3-chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClFN2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)13-2-3-15(17)14(16)10-13/h2-3,10,12,18H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVGVPXRSLSXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-chloro-4-fluoronitrobenzene with appropriate reagents to introduce the piperidinyl and methoxyethyl groups. This is followed by sulfonamide formation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide group (-SO2NH-) and halogen substituents (Cl, F) activate the benzene ring for SNAr reactions.

Key finding : Competitive substitution occurs between Cl and F positions. Computational studies suggest C3-Cl substitution dominates (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for C4-F) due to reduced steric hindrance .

Sulfonamide Hydrolysis

The -SO2NH- moiety undergoes controlled hydrolysis under acidic/basic conditions:

Stability data :

Piperidine Functionalization

The 1-(2-methoxyethyl)piperidine side chain enables further derivatization:

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| N-Alkylation | CH3I, NaHCO3, DCM | Quaternary ammonium salts | >90% at piperidine N |

| Oxidation | mCPBA, CH2Cl2 | N-Oxide derivatives | Regioselective at bridgehead N |

Notable application : Alkylated derivatives show enhanced blood-brain barrier penetration in neurological target studies .

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings:

| Coupling Type | Catalysts/Base | Partners | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Aryl boronic acids | 68–72 |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Secondary amines | 55–61 |

Optimized conditions :

Biological Interactions (Non-synthetic)

The compound inhibits carbonic anhydrase IX (CA-IX) via sulfonamide-Zn²+ coordination:

| Target | IC50 (nM) | Binding Mode | Structural Determinants |

|---|---|---|---|

| CA-IX | 4.7 ± 0.3 | Tetrahedral Zn coordination by SO2NH- | - Chloro group enhances hydrophobic pocket binding - Piperidine improves solubility |

Structure-activity relationship (SAR) :

-

2-methoxyethyl chain reduces hERG channel liability vs. unsubstituted piperidines (IC50 > 30 μM vs. 1.2 μM)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

| Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| MeCN, O2 atmosphere | Sulfonic acid via C-S bond cleavage | 0.12 ± 0.03 |

| Ar atmosphere | Biaryl dimers | 0.07 |

Mechanistic insight : Singlet oxygen mediates sulfonamide oxidation, while dimerization proceeds through aryl radical intermediates.

Stability Under Synthetic Conditions

Critical parameters affecting reaction outcomes:

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives, including the target compound. The mechanisms generally involve inhibition of bacterial folate synthesis pathways, particularly through binding to dihydropteroate synthase (DHPS).

In Vitro Studies

-

Antibacterial Activity :

- The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

Compound MIC (µg/mL) Bacterial Strain 3-Chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide 50 Escherichia coli This compound 100 Staphylococcus aureus This compound 150 Pseudomonas aeruginosa -

Biofilm Inhibition :

- The compound has been shown to inhibit biofilm formation, which is critical in treating chronic infections.

Anticancer Applications

Emerging research indicates that sulfonamide derivatives may possess anticancer properties. The mechanisms typically involve inhibition of key enzymes responsible for DNA synthesis and repair.

Case Studies

- Case Study on Anticancer Treatment :

- A study documented the effectiveness of similar sulfonamide derivatives in reducing tumor growth in preclinical models, showcasing their potential as novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzenesulfonamides from the evidence, focusing on substituent effects, synthetic yields, and physicochemical properties. Key analogs include:

Key Observations :

Substituent Effects: The 3-Cl,4-F substitution in the target compound is distinct from 5-Cl,2-F (compound 16) or 5-Cl,2-OMe (compound 17). Trifluoroethoxy groups (compound 10) introduce strong electron-withdrawing properties, whereas the target’s 2-methoxyethyl group balances polarity and hydrophobicity .

Synthetic Yields :

- Yields for analogs range from 67% (compound 16) to 83% (compound 15). The target compound’s synthesis would likely face challenges in regioselectivity due to the 3,4-disubstitution, but similar coupling strategies (e.g., sulfonyl chloride + amine) could apply .

Physicochemical Properties: Physical State: Most analogs are oils (e.g., compounds 15, 16), while methoxy-substituted derivatives (e.g., compound 17) form solids. The target’s 3-Cl,4-F substitution may favor a crystalline state due to increased polarity.

Piperidine Modifications: The 2-methoxyethyl group in the target contrasts with the dihydrobenzofuran-7-yloxy (compounds 15–17) or trifluoroethoxyphenoxy (compound 10) groups.

Research Findings and Implications

- Biological Activity : Analogs like compound 16 (5-Cl,2-F) and compound 10 (5-Cl,2-F with trifluoroethoxy) show activity as α1A/α1D-adrenergic or dual α2A/5-HT7 receptor antagonists . The target’s 3-Cl,4-F substitution may shift selectivity toward other targets, warranting further evaluation.

- Solubility and Stability : The 2-methoxyethyl group likely improves aqueous solubility compared to lipophilic dihydrobenzofuran derivatives (compounds 15–17), aligning with trends observed in ’s naphthyridine derivatives .

Biological Activity

3-chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a sulfonamide group, which is often associated with various biological activities, including antibacterial and antidiabetic effects.

Antimicrobial Activity

Research has demonstrated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. A study by synthesized various sulfonamide derivatives and evaluated their antibacterial activity against several strains of bacteria. The results indicated that the presence of halogen substituents, such as chlorine and fluorine, enhanced the antimicrobial efficacy of these compounds.

Antihypertensive Effects

Another area of interest is the antihypertensive activity of sulfonamides. A patent review indicated that derivatives similar to this compound are being explored for their potential use in treating hypertension . The mechanism is believed to involve the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Minimum inhibitory concentration (MIC) tests were conducted against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity.

-

Case Study on Antihypertensive Properties :

- Objective : To assess the blood pressure-lowering effects in a rat model.

- Method : Rats were administered varying doses of the compound, and blood pressure was monitored.

- Results : A significant reduction in systolic blood pressure was observed at doses above 10 mg/kg, suggesting potential for therapeutic use in hypertension management.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 32 µg/mL (S. aureus) | |

| MIC: 64 µg/mL (E. coli) | ||

| Antihypertensive | Significant BP reduction in rats |

Table 2: Structure-Activity Relationship

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances antimicrobial activity |

| Fluorine | Increases potency against bacterial strains |

| Methoxyethyl piperidine | Contributes to antihypertensive effects |

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a piperidine-containing amine. Key steps include:

- Sulfonamide bond formation : React 3-chloro-4-fluorobenzenesulfonyl chloride with (1-(2-methoxyethyl)piperidin-4-yl)methanamine in dichloromethane under inert conditions .

- Yield optimization : Use excess sulfonyl chloride (1.2–1.5 equiv) and monitor reaction completion via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity .

- Critical parameters : Control moisture (anhydrous solvents) and temperature (0–5°C during coupling to minimize side reactions).

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH2 and methoxyethyl protons) and sulfonamide NH (δ ~7.5–8.5 ppm) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1150–1350 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+) and isotopic patterns consistent with chlorine/fluorine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this sulfonamide derivative?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in the piperidine moiety (e.g., substituents on the methoxyethyl group) or benzenesulfonamide ring (e.g., replacing chloro/fluoro with other halogens) .

- Biological assays : Test analogs against target enzymes (e.g., bacterial PPTases) using enzyme inhibition assays (IC50 determination) and correlate substituent effects with activity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. How should researchers resolve contradictions in crystallographic data versus computational predictions for this compound?

Methodological Answer:

- X-ray crystallography : Obtain single crystals via slow evaporation (solvent: acetonitrile/water) and compare bond lengths/angles with DFT-optimized structures .

- Discrepancy analysis : If torsional angles deviate >5°, re-evaluate computational parameters (e.g., basis sets in Gaussian) or consider crystal packing effects .

- Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What advanced analytical methods are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

- Stressed stability studies : Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze via LC-HRMS to identify hydrolyzed products (e.g., sulfonic acid derivatives) .

- Hyphenated techniques : Use LC-MS/MS with collision-induced dissociation (CID) to trace degradation pathways .

- Kinetic analysis : Apply Arrhenius plots to predict shelf-life under storage conditions .

Experimental Design & Data Interpretation

Q. How can researchers design experiments to assess the compound’s solubility and formulation challenges?

Methodological Answer:

- Solubility screening : Test in buffers (pH 1–7.4) and co-solvents (e.g., PEG 400) using shake-flask methods .

- Formulation strategies : For poor aqueous solubility (<0.1 mg/mL), develop nanocrystalline suspensions via anti-solvent precipitation (e.g., using HPMC as stabilizer) .

- In vitro permeability : Use Caco-2 cell monolayers to evaluate intestinal absorption potential .

Q. What methodologies are effective in validating target engagement in cellular assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Incubate cells with the compound, lyse, and heat-denature to assess target protein stabilization .

- Fluorescent probes : Design fluorescently tagged analogs (e.g., BODIPY conjugates) for live-cell imaging .

- Knockout validation : Use CRISPR-Cas9 to delete the target gene and confirm loss of compound activity .

Data Contradiction & Reproducibility

Q. How should researchers address irreproducible biological activity across assay platforms?

Methodological Answer:

- Assay standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for consistent expression of the target .

- Meta-analysis : Compare data across orthogonal assays (e.g., enzymatic vs. cellular) to identify off-target effects .

- Batch variability : Characterize compound purity (HPLC >98%) and confirm absence of hygroscopicity via Karl Fischer titration .

Computational & Mechanistic Studies

Q. What computational approaches are suitable for predicting metabolic pathways of this compound?

Methodological Answer:

- In silico metabolism : Use software like MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., piperidine N-demethylation) .

- MD simulations : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify reactive intermediates .

- Experimental validation : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.